5-hex-3-yn-2-yl-1-methyl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione

Description

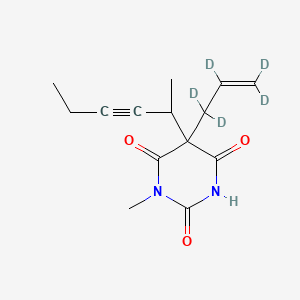

This compound is a deuterated derivative of the 1,3-diazinane-2,4,6-trione (barbiturate) scaffold, characterized by a hex-3-yn-2-yl group at position 5 and a 1,1,2,3,3-pentadeuterioprop-2-enyl substituent. The incorporation of deuterium atoms in the prop-2-enyl moiety is a strategic modification aimed at enhancing metabolic stability, a common approach in medicinal chemistry to prolong drug half-life .

Propriétés

IUPAC Name |

5-hex-3-yn-2-yl-1-methyl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/i2D2,6D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-LKXDWWMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C(C)C#CCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160227-45-2 | |

| Record name | 160227-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound 5-hex-3-yn-2-yl-1-methyl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule belonging to the diazinane class. Its biological activity has garnered interest due to its potential applications in pharmacology and biochemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diazinane core with multiple substituents that may influence its biological activity. The presence of the alkyne functional group (hex-3-yne) is particularly noteworthy as it may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to 5-hex-3-yn-2-y have exhibited various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents. The presence of the diazinane ring may enhance their interaction with microbial membranes.

- Anti-cancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain diazinane derivatives have demonstrated the ability to inhibit tyrosinase activity, which is crucial in melanin synthesis.

Case Studies

A few notable studies related to the biological activity of diazinane derivatives include:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Found that diazinane compounds inhibited the growth of several bacterial strains. |

| Study 2 | Cancer Cell Proliferation | Reported that certain derivatives reduced proliferation rates in breast cancer cell lines by inducing apoptosis. |

| Study 3 | Tyrosinase Inhibition | Demonstrated that specific diazinane derivatives effectively inhibited tyrosinase activity in vitro. |

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into their pharmacological potential:

- Tyrosinase Inhibition : A study highlighted that certain synthetic derivatives of diazinane effectively inhibited tyrosinase activity comparable to established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.

- Cellular Uptake and Mechanism : Research indicates that these compounds can penetrate lipid bilayers efficiently due to their hydrophobic nature. This property may facilitate their action at cellular targets within melanocytes .

- Toxicity Assessments : In silico toxicity assessments using quantitative structure–activity relationship (QSAR) models have been conducted to predict the safety profile of these compounds before clinical application .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural differences and functional group substitutions among related compounds:

Pharmacological and Physicochemical Properties

- Metabolic Stability: The deuterated prop-2-enyl group in the target compound is expected to reduce cytochrome P450-mediated metabolism, a feature observed in deuterated drugs like deutetrabenazine . Non-deuterated analogs, such as 5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione, exhibit shorter half-lives due to rapid oxidative metabolism .

- Receptor Interactions : The hex-3-yn-2-yl group may sterically hinder interactions with GABA receptors compared to bulkier substituents like phenyl (e.g., 5-ethyl-5-phenyl analog) . Fluorinated derivatives (e.g., 2-fluorobenzoyl in ) show improved binding affinity due to electronegative effects.

- Chromatographic Behavior: In HPLC analyses (), non-deuterated analogs like 5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione exhibit retention times influenced by alkyl chain length. Deuterated compounds may show slight retention shifts due to isotopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.